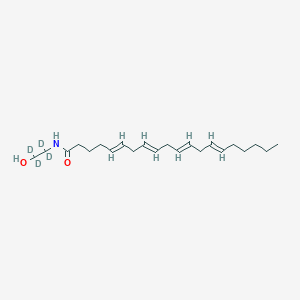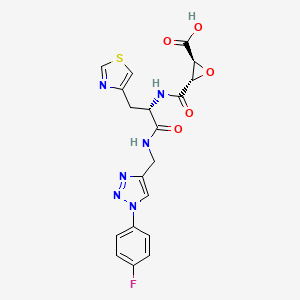![molecular formula C16H18ClN5O B8117956 (8R)-8-ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B8117956.png)
(8R)-8-ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as (8R)-8-ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-5-one;hydrochloride is known as PSB 11 hydrochloride. It is a potent, selective, and competitive antagonist of the human A3 receptor. This compound has shown significant biological activity, particularly in its ability to antagonize human A1 and A2A receptors, and exhibits inverse agonist effects in the [35S]GTPγS binding assay .
Preparation Methods
The synthesis of PSB 11 hydrochloride involves several steps. The synthetic route typically includes the formation of the imidazo[2,1-f]purin-5-one core structure, followed by the introduction of the ethyl and phenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
PSB 11 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
PSB 11 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving receptor antagonists.
Biology: The compound is utilized in research on cell signaling pathways and receptor interactions.
Medicine: PSB 11 hydrochloride has potential therapeutic applications due to its anti-inflammatory effects.
Industry: It is employed in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The mechanism of action of PSB 11 hydrochloride involves its binding to the A3 receptor, thereby blocking the receptor’s activity. This antagonistic effect disrupts the normal signaling pathways mediated by the A3 receptor, leading to various biological effects. The compound also interacts with other receptors, such as A1 and A2A, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
PSB 11 hydrochloride is unique in its high selectivity and potency as an A3 receptor antagonist. Similar compounds include other receptor antagonists with varying degrees of selectivity and potency. Some of these similar compounds are:
- PSB 10 hydrochloride
- PSB 12 hydrochloride
- PSB 13 hydrochloride These compounds share structural similarities with PSB 11 hydrochloride but differ in their specific receptor binding affinities and biological activities .
Properties
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3,(H,18,19);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSHKIWPLHBCN-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=N1)C3=C(N=C(N3)C4=CC=CC=C4)N(C2=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2C(=N1)C3=C(N=C(N3)C4=CC=CC=C4)N(C2=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
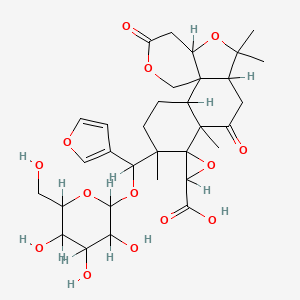
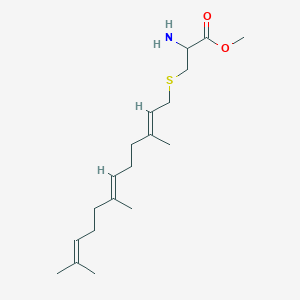
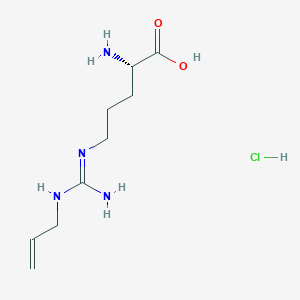
![potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8117895.png)
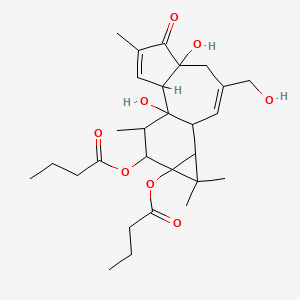

![cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly]](/img/structure/B8117910.png)
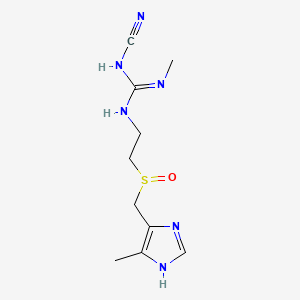
![[Tyr8] Substance P](/img/structure/B8117931.png)

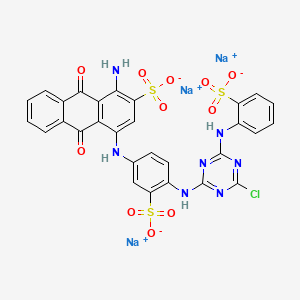
![Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8117947.png)
